![molecular formula C15H21N3O3 B14771881 benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate](/img/structure/B14771881.png)
benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound with the molecular formula C15H22N2O2 It is characterized by the presence of a pyrrolidine ring, an aminopropanoyl group, and a benzyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate typically involves the reaction of benzyl chloroformate with N-(2-aminopropanoyl)pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate moiety, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and neuroprotective effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. For example, it may enhance glutamate uptake by modulating the activity of the excitatory amino acid transporter 2 (EAAT2), leading to neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with a similar pyrrolidine ring structure and potential anticonvulsant properties.
4-(Pyrrolidin-1-yl)benzonitrile derivatives: Compounds with pyrrolidine rings used as selective androgen receptor modulators.
Uniqueness
Benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate enzyme activity and interact with molecular targets makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H21N3O3 |
|---|---|
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20) |
InChI-Schlüssel |
LSCKWUPFKRUCGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


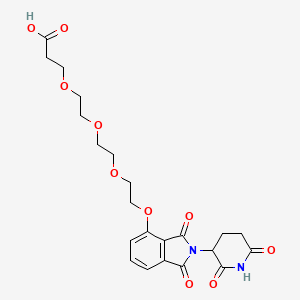
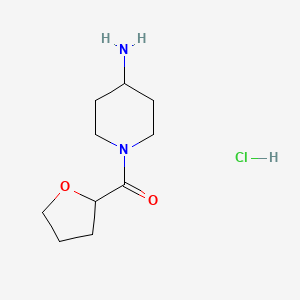
![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
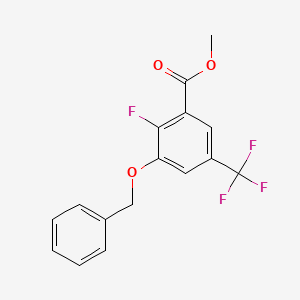
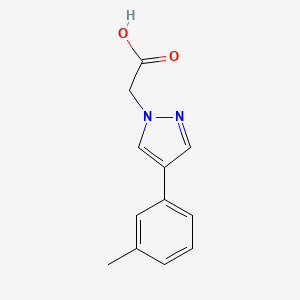
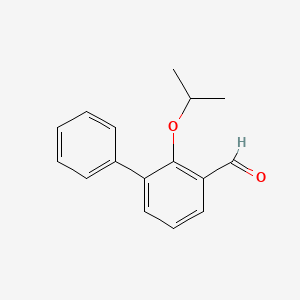
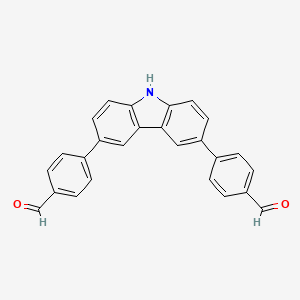
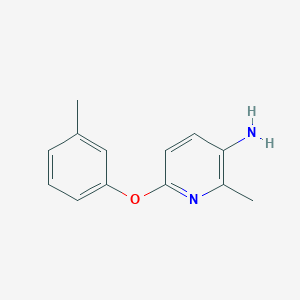
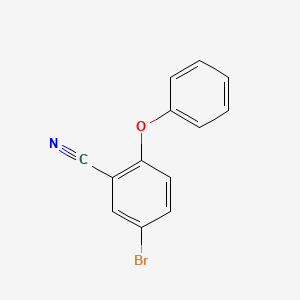
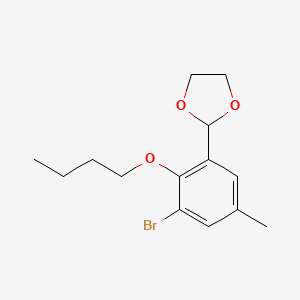


![Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B14771868.png)
